

7-Octenyltrichlorosilane structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Octenyltrichlorosilane

Cat. No.: B132810

[Get Quote](#)

An In-depth Technical Guide to **7-Octenyltrichlorosilane** for Researchers and Scientists

Introduction

7-Octenyltrichlorosilane is a bifunctional organosilane molecule featuring a terminal double bond and a trichlorosilyl group. This unique structure allows it to act as a versatile chemical linker, primarily utilized in the formation of self-assembled monolayers (SAMs) on a variety of substrates. The trichlorosilyl group provides a reactive anchor for covalent attachment to hydroxylated surfaces such as silicon wafers, glass, and metal oxides, while the terminal octenyl group offers a platform for further chemical modifications. This guide provides a comprehensive overview of its structural formula, isomers, physicochemical properties, and experimental protocols relevant to its synthesis and application.

Structural Formula and Isomers

The primary structure of **7-Octenyltrichlorosilane** consists of an eight-carbon chain with a vinyl group at one end (C7-C8) and a trichlorosilyl group attached to the other end (C1). Its IUPAC name is trichloro(oct-7-en-1-yl)silane.[\[1\]](#)

Chemical Structure:

- Molecular Formula: C₈H₁₅Cl₃Si[\[1\]](#)
- SMILES: C=CCCCCCC--INVALID-LINK--(Cl)Cl[\[1\]](#)

- InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N[2]
- Linear Formula: CH₂=CH(CH₂)₆SiCl₃[3][4][5][6][7]

Commercially available **7-Octenyltrichlorosilane** is often sold as a mixture of isomers.[2][3][4][5][6][7][8] These impurities typically consist of 10-15% internal olefin isomers, where the double bond is located at positions other than the terminal C7 position along the carbon chain.[4][5][6][7] Additionally, constitutional isomers may exist where the trichlorosilyl group is attached to a different carbon atom of the octene backbone, although the terminal attachment is the most common.

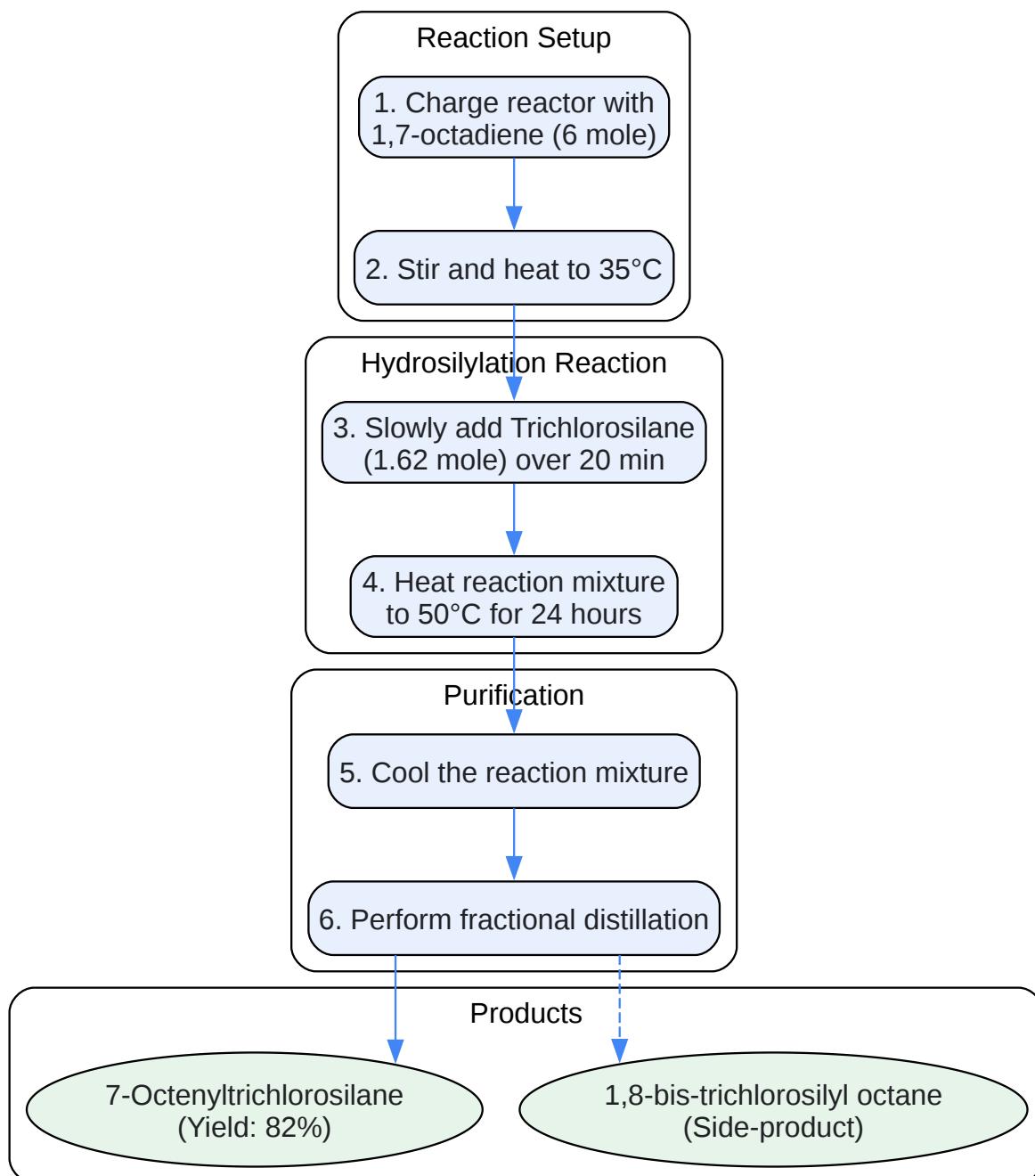
Physicochemical and Spectroscopic Data

The key physical and chemical properties of **7-Octenyltrichlorosilane** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	245.6 g/mol [1]
Boiling Point	223-224 °C (lit.)[2][9][10]
Density	1.07 g/mL at 25 °C (lit.)[2][9][10]
Refractive Index (n _{20/D})	1.458 (lit.)[9][10]
Flash Point	94 °C (201 °F) - closed cup[2]
Assay (Purity)	≥96%[2][3][4][5][6][7][8]
CAS Number	52217-52-4[1][9][10][11]

Experimental Protocols

Synthesis of 7-Octenyltrichlorosilane


A common method for synthesizing **7-Octenyltrichlorosilane** is through the hydrosilylation of 1,7-octadiene with trichlorosilane. The following protocol is based on a reported synthesis.[12]

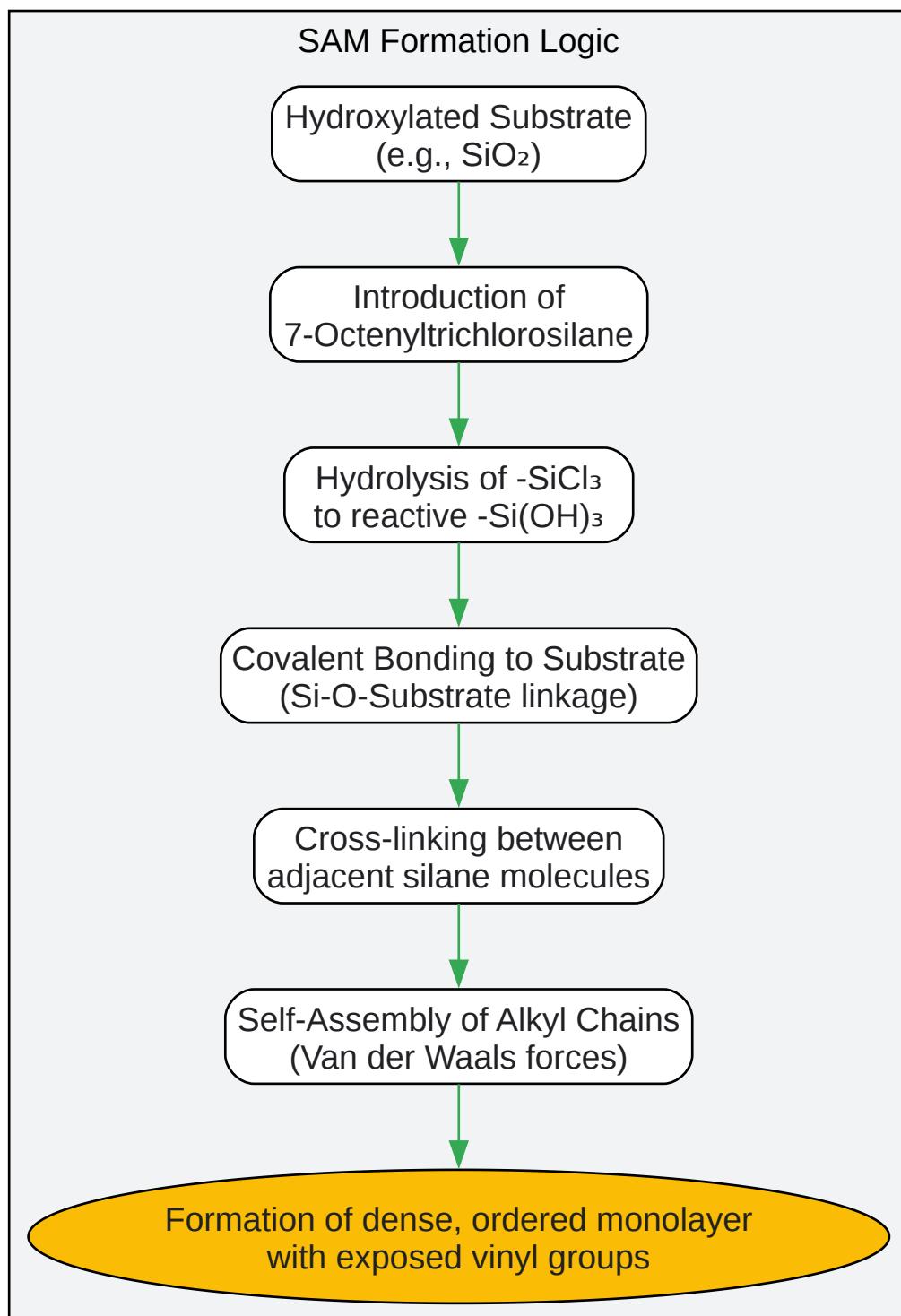
Materials:

- 1,7-octadiene (660 g, 6 mole)
- Trichlorosilane (220 g, 1.62 mole)

Procedure:

- A stirred mixture of 1,7-octadiene is maintained at 35°C.
- Trichlorosilane is added slowly to the mixture over a period of 20 minutes.
- The reaction mixture is then heated to 50°C for 24 hours to ensure the completion of the addition reaction.
- Following the reaction period, the product is isolated and purified via fractional distillation.
- This process yields approximately 322 g (82%) of **7-Octenyltrichlorosilane** and 24 g (12%) of the side-product, 1,8-bis-trichlorosilyl octane.[12]

[Click to download full resolution via product page](#)**Synthesis workflow for 7-Octenyltrichlorosilane.**


Applications in Surface Modification

The primary application of **7-Octenyltrichlorosilane** is in surface chemistry, specifically for the formation of self-assembled monolayers (SAMs). This process allows for the precise modification of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity.

Mechanism of SAM Formation:

- Hydrolysis: The trichlorosilyl group readily hydrolyzes in the presence of trace amounts of water (often from the substrate surface) to form a reactive silanetriol ($-\text{Si}(\text{OH})_3$).
- Condensation: The silanetriol condenses with hydroxyl groups ($-\text{OH}$) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).
- Polymerization: Adjacent silanetriol molecules on the surface cross-link with each other, forming a robust polysiloxane network.
- Self-Assembly: Van der Waals interactions between the long octenyl chains cause them to pack closely, resulting in a dense, ordered monolayer with the terminal vinyl groups exposed.

This functionalized surface can then be used for subsequent chemical reactions, such as polymer grafting or the attachment of biomolecules, via the accessible vinyl groups.

[Click to download full resolution via product page](#)

Logical workflow of self-assembled monolayer (SAM) formation.

Relevance to Drug Development

While not a therapeutic agent itself, the surface modification capabilities of **7-Octenyltrichlorosilane** offer potential applications in the field of drug development and delivery:

- **Biocompatible Coatings:** SAMs formed from this silane can be used to create biocompatible or bio-inert surfaces on medical implants to reduce foreign body response or prevent protein adhesion.
- **Drug Delivery Systems:** The surfaces of nanoparticles or microparticles used for drug delivery can be functionalized. The terminal vinyl groups can serve as attachment points for targeting ligands, polymers (like PEG to increase circulation time), or the drug molecules themselves.
- **Biosensors:** In the development of diagnostic tools, SAMs can be used to immobilize capture probes (e.g., antibodies, DNA) onto a sensor surface for the detection of specific biomarkers. The ordered nature of the monolayer provides a well-defined surface for such attachments.
- **Microfluidics:** The ability to pattern surfaces with different chemical functionalities is crucial in creating "lab-on-a-chip" devices used for high-throughput screening and analysis in the drug discovery process.

The use of chlorinated compounds is widespread in the pharmaceutical industry, and organochlorine intermediates are key building blocks in the synthesis of many drugs.^[13] While **7-Octenyltrichlorosilane**'s role is primarily in functional materials rather than as a direct synthetic intermediate for active pharmaceutical ingredients, its utility in creating advanced materials for biomedical applications places it as a relevant tool for pharmaceutical and life science researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Octenyltrichlorosilane | C8H15Cl3Si | CID 104122 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]
- 4. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]
- 5. 辛烯基三氯硅烷，异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]
- 7. 辛烯基三氯硅烷，异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 7-OCTENYLTRICHLOROSILANE | 52217-52-4 [chemicalbook.com]
- 10. 7-OCTENYLTRICHLOROSILANE | 52217-52-4 [amp.chemicalbook.com]
- 11. 52217-52-4 CAS MSDS (7-OCTENYLTRICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Octenyltrichlorosilane structural formula and isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132810#7-octenyltrichlorosilane-structural-formula-and-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com